molecular formula C₂₀H₂₈N₂O₉ B1140352 Vorinostat-o-glucuronide CAS No. 863456-50-2

Vorinostat-o-glucuronide

Cat. No. B1140352
CAS RN: 863456-50-2
M. Wt: 440.44
InChI Key:
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Description

Vorinostat-o-glucuronide is a metabolite of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), which is an oral histone deacetylase inhibitor. This compound plays a significant role in the pharmacokinetics of Vorinostat, contributing to its metabolic profile and clearance from the body. The formation of this compound involves the action of uridine 5'-diphosphate-glucuronosyltransferases (UGTs), particularly UGT2B17, which has been identified as playing an important role in Vorinostat hepatic glucuronidation. Genetic variants of UGT2B17 may influence Vorinostat biotransformation and clearance, highlighting the importance of pharmacogenetic studies in understanding individual variability in drug metabolism (Kang et al., 2010).

Synthesis Analysis

Vorinostat is synthesized from suberic acid through consecutive mixed anhydride methods, leading to the formation of Vorinostat and its metabolites, including this compound. This process has been explored to develop eco-friendly approaches for the synthesis of Vorinostat, utilizing biotransformation methods for N′-phenyloctanediamide into Vorinostat, indicating the potential for sustainable production methods of this important therapeutic agent (Singh et al., 2020).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of this compound were not identified, the structural characterization of Vorinostat itself has been extensively studied. Techniques such as 1H-NMR, 13C-NMR, MS, and IR have been utilized to confirm the structure of Vorinostat, providing a foundation for understanding the structural attributes of its metabolites, including this compound (Qiang, 2011).

Chemical Reactions and Properties

Vorinostat and its derivatives, including this compound, undergo various chemical reactions that contribute to their pharmacological and pharmacokinetic profiles. The metabolic breakdown of Vorinostat into inactive metabolites like carboxylic acid and glucuronic derivatives, including this compound, is crucial for its pharmacokinetic behavior. These metabolic processes impact the drug's half-life and pharmacodynamic properties (Kenny et al., 2019).

Physical Properties Analysis

The development of poly(ethylene glycol)-b-poly(DL-lactic acid) micelles for Vorinostat aimed at improving its aqueous solubility, a key physical property, indirectly suggests the challenges and approaches in modifying the physical properties of Vorinostat and its metabolites for enhanced drug delivery and efficacy. This study on Vorinostat's solubility and pharmacokinetics provides insights into the considerations for improving the physical properties of hydrophobic drugs and their metabolites for clinical applications (Mohamed et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound are integral to understanding its role in the metabolism and pharmacokinetics of Vorinostat. The stability of Vorinostat and its metabolites, including this compound, in biological matrices like plasma, serum, and urine is crucial for accurate pharmacokinetic assessments. Studies have shown that Vorinostat is not stable in plasma, leading to the exploration of alternative matrices for drug concentration monitoring. The stability of Vorinostat and its metabolites in serum over time and through freeze-thaw cycles is essential for therapeutic monitoring and efficacy assessments (Du et al., 2006).

Scientific Research Applications

  • Vorinostat, metabolized into Vorinostat-o-glucuronide, shows variable pharmacokinetics due to genetic variants in uridine 5'-diphosphate-glucuronosyltransferases (UGTs) involved in its metabolism. UGT2B17 plays a crucial role in vorinostat's hepatic glucuronidation, influencing drug clearance and biotransformation (Kang et al., 2010).

  • Vorinostat and Belinostat, known as hydroxamate-based anti-cancer agents, metabolize into inactive glucuronic derivatives like this compound. This metabolic process leads to short half-lives, affecting their pharmacokinetic profiles. Interestingly, both drugs can also act as nitric oxide donors, impacting their therapeutic properties (Kenny et al., 2019).

  • The UGT2B17 null genotype impacts the pharmacokinetics and pharmacodynamics of vorinostat in Asian patients with breast cancer. This genotype leads to reduced vorinostat glucuronidation, potentially influencing its efficacy and toxicity (Wong et al., 2011).

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for quantitating vorinostat and its major metabolites, including vorinostat glucuronide, in human serum. This assay aids in understanding vorinostat's pharmacokinetics in clinical studies (Parise et al., 2006).

  • Vorinostat, as a histone deacetylase (HDAC) inhibitor, is approved for treating advanced cutaneous T-cell lymphoma (CTCL). It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system. Understanding the polymorphisms in the gene encoding this system may predict vorinostat toxicity and response levels in individual patients (Kavanaugh et al., 2010).

  • The stability of vorinostat and its metabolites, including this compound, in human plasma, serum, and urine has been examined using high turbulence liquid chromatography and tandem mass spectrometry. This study is essential for ensuring the integrity of these analytes during sample processing and storage in pharmacokinetic studies (Du et al., 2006).

Mechanism of Action

Target of Action

Vorinostat primarily targets histone deacetylases HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in gene transcription and cell signaling pathways . They catalyze the removal of acetyl groups from the lysine residues of histone proteins .

Mode of Action

Vorinostat inhibits the enzymatic activity of histone deacetylases at nanomolar concentrations . It binds to the active site of these enzymes and acts as a chelator for zinc ions also found in the active site .

Biochemical Pathways

The major pathways of Vorinostat metabolism involve glucuronidation and hydrolysis followed by β-oxidation . The inhibition of histone deacetylases by Vorinostat results in the accumulation of acetylated histones and acetylated proteins, including transcription factors crucial for the expression of genes needed to induce cell differentiation .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and a modest food effect . Its metabolism involves hepatic glucuronidation and β-oxidation . The metabolites of Vorinostat include Vorinostat-o-glucuronide and 4-anilino-4-oxobutanoic acid, both of which are pharmacologically inactive . The elimination half-life of Vorinostat and its glucuronide metabolite is approximately 2 hours .

Result of Action

The inhibition of histone deacetylases by Vorinostat leads to changes in gene transcription and cell signaling, potentially leading to a malignant phenotype . Clinical activity has been demonstrated in patients with a variety of malignancies, including cutaneous T-cell lymphoma (CTCL) .

Action Environment

The clinical pharmacology profile of Vorinostat is favorable, and there appear to be no major differences in the pharmacokinetics of Vorinostat in special populations, including varying demographics and hepatic dysfunction . Environmental factors that could influence Vorinostat’s action, efficacy, and stability include the patient’s diet (due to the modest food effect) and liver function (due to the role of hepatic glucuronidation in Vorinostat’s metabolism) .

Safety and Hazards

Vorinostat, the parent compound of Vorinostat-o-glucuronide, has been associated with several adverse effects. It is suspected of causing genetic defects and may damage fertility or the unborn child. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

Vorinostat has shown promising clinical activity against hematologic and solid tumors at doses that have been well tolerated by patients. Recent non-clinical experiments that explored the effects of Vorinostat in combination with other chemotherapeutic agents have begun to illuminate potential mechanisms of action for this histone deacetylase inhibitor and are providing guidance for new avenues of clinical investigation .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXZHORDQQELAH-JNIAIEOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863456-50-2
Record name Vorinostat-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863456502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VORINOSTAT-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8031213WQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of Vorinostat-O-glucuronide in the context of Vorinostat treatment?

A1: this compound is a metabolite of the anti-cancer drug Vorinostat. It is formed through glucuronidation, a metabolic process where a glucuronic acid molecule is attached to Vorinostat, primarily by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) []. This process generally makes the drug molecule more water-soluble and easier for the body to excrete. The study found that individuals with a specific genetic variation (UGT2B17*2 homozygotes) have reduced UGT2B17 enzyme activity, leading to lower levels of this compound and potentially higher levels of active Vorinostat in the body []. This difference in metabolism could explain the observed variations in drug efficacy and toxicity among patients with different UGT2B17 genotypes [].

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